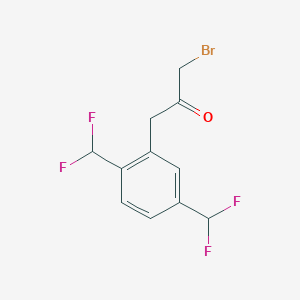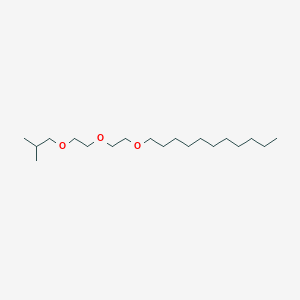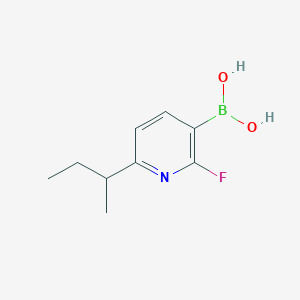
(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluorine atom and a pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyrrole derivative.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through borylation reactions, such as the Miyaura borylation, using bis(pinacolato)diboron (B2Pin2) as the boron source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The pyridine ring can undergo reduction to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), temperature (80-100°C).
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3), solvent (e.g., water or methanol), temperature (room temperature to 50°C).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), solvent (e.g., THF or ethanol), temperature (0-25°C).
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of the corresponding phenol.
Reduction: Formation of the corresponding piperidine derivative.
科学研究应用
(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism of action of (5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active compounds. Additionally, the presence of the fluorine atom and pyrrole ring can influence the compound’s electronic properties, enhancing its reactivity and selectivity in certain reactions.
相似化合物的比较
Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the fluorine atom and pyrrole ring.
(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl) methanol: Contains a pyrrole ring and fluorine atom but differs in the substitution pattern and functional groups.
Imidazole-containing compounds: Share the heterocyclic structure but differ in the ring composition and functional groups.
Uniqueness
(5-Fluoro-2-(1H-pyrrol-1-yl)pyridin-4-yl)boronic acid is unique due to the combination of its boronic acid group, fluorine atom, and pyrrole ring, which confer distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
属性
分子式 |
C9H8BFN2O2 |
|---|---|
分子量 |
205.98 g/mol |
IUPAC 名称 |
(5-fluoro-2-pyrrol-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BFN2O2/c11-8-6-12-9(5-7(8)10(14)15)13-3-1-2-4-13/h1-6,14-15H |
InChI 键 |
WHZLWSIPQPDCSN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1F)N2C=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)




![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)








